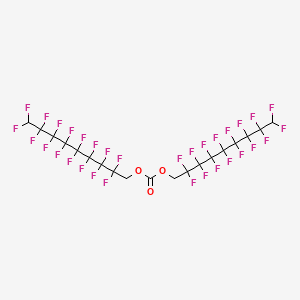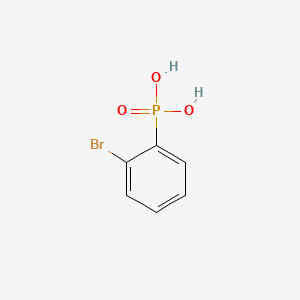
2-Bromophenylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromophenylphosphonic acid is an organophosphorus compound with the molecular formula C6H6BrO3P It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with bromobenzene under specific conditions. Another method includes the bromination of phenylphosphonic acid using bromine or other brominating agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromophenylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phosphonic acid group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylphosphonic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromophenylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Bromophenylphosphonic acid involves its interaction with specific molecular targets. The bromine atom and phosphonic acid group can participate in various binding interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Iodophenylphosphonic acid:
Uniqueness
2-Bromophenylphosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
7506-82-3 |
|---|---|
Fórmula molecular |
C6H6BrO3P |
Peso molecular |
236.99 g/mol |
Nombre IUPAC |
(2-bromophenyl)phosphonic acid |
InChI |
InChI=1S/C6H6BrO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) |
Clave InChI |
JFSDFUSYPBGANG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)P(=O)(O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
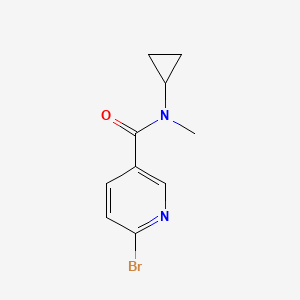
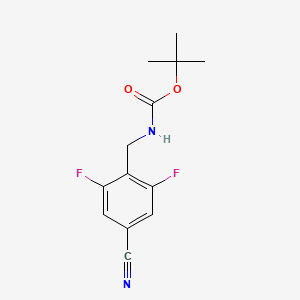
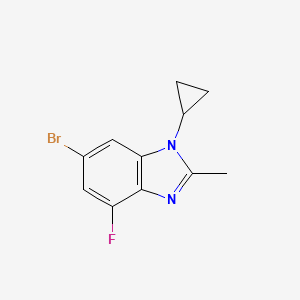
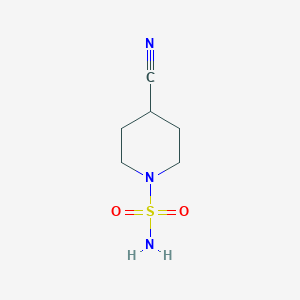
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
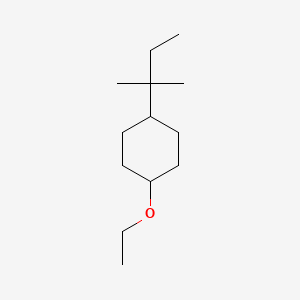
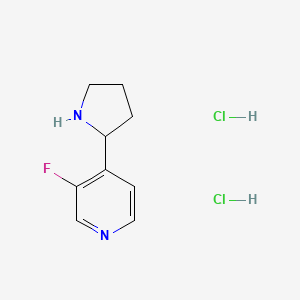
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
